Ethyl 5-nitro-nicotinate is a chemical compound that has garnered attention in various fields of research due to its unique properties and potential applications. While the provided data does not directly discuss Ethyl 5-nitro-nicotinate, it does include information on related compounds such as Ethyl nicotinate and derivatives of nicotinamide, which can offer insights into the behavior and applications of similar nicotinic compounds.
Ethyl nicotinate has been shown to be an effective attractant for Thrips obscuratus in peaches and apricots, surpassing the attractiveness of ripe fruit and proving efficient in season-long trapping1. This suggests that Ethyl 5-nitro-nicotinate, if structurally similar, could potentially be used in pest control strategies to manage populations of certain insects.
The study of N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)nicotinamide derivatives demonstrates the potential of nicotinic compounds in pharmaceutical research, particularly in the development of drugs targeting neurotransmitter receptors such as 5-HT3 and dopamine D23. This indicates that Ethyl 5-nitro-nicotinate could also be explored for its pharmaceutical applications, especially if it exhibits similar affinities for these receptors.
The synthesis of novel nicotinic compounds, such as ethyl 5-cyano-6-hydroxy-2-methyl-4-(1-naphthyl)-nicotinate, highlights the ongoing research in chemical synthesis and the characterization of these compounds using techniques like XRD, GC–MS analysis, and NMR spectroscopy2. This underscores the importance of understanding the chemical properties and synthesis mechanisms of nicotinic compounds, which could be relevant for Ethyl 5-nitro-nicotinate as well.
Research on the reaction of ethylene oxide with nicotinamide and nicotinic acid reveals the potential for interactions between nicotinic compounds and nutrients4. This could have implications for the use of Ethyl 5-nitro-nicotinate in food processing or preservation, where its reactivity with other compounds could either be beneficial or detrimental, depending on the context.
The synthesis of ethyl 5-nitro-nicotinate typically involves the nitration of ethyl nicotinate, which can be achieved through various methods. The most common approach includes:
The efficiency of this synthesis method can be influenced by factors such as the concentration of reagents, reaction time, and temperature control .
Ethyl 5-nitro-nicotinate has a molecular formula of and a molecular weight of approximately 168.16 g/mol. The structure consists of a pyridine ring substituted with an ethyl ester group and a nitro group at the 5-position.
The compound's three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, providing insights into its steric properties and potential interactions with biological targets .
Ethyl 5-nitro-nicotinate participates in various chemical reactions due to its functional groups:
These reactions highlight the versatility of ethyl 5-nitro-nicotinate in synthetic organic chemistry and its potential for generating novel compounds .
The mechanism of action of ethyl 5-nitro-nicotinate primarily relates to its vasodilatory effects, which are crucial in treating cardiovascular conditions. Upon administration, it is believed that:
These mechanisms contribute to improved blood flow and reduced cardiac workload, making it effective in managing angina pectoris .
Ethyl 5-nitro-nicotinate exhibits distinct physical and chemical properties:
These properties are critical for determining its handling, storage conditions, and application in formulations .
Ethyl 5-nitro-nicotinate has several scientific applications:
Its role in medicinal chemistry underscores its importance as both a therapeutic agent and a synthetic building block .
Ethyl 5-nitro-nicotinate (CAS Registry Number: 1462-89-1) is a structurally significant heterocyclic compound with the systematic IUPAC name ethyl 5-nitronicotinate. Its molecular formula is C8H8N2O4, corresponding to a molecular weight of 196.16 g/mol. The compound features a pyridine core substituted with an electron-withdrawing nitro group (-NO2) at the C5 position and an ethoxycarbonyl group (-COOC2H5) at C3. This arrangement creates an electron-deficient aromatic system that governs its reactivity. The canonical SMILES representation is CCOC(=O)C1=CN=CC(=C1)N+[O-], while its InChIKey identifier is DMCBVKXZBZVCTD-UHFFFAOYSA-N [1] [3].
Commercially available Ethyl 5-nitro-nicotinate typically exhibits a purity of ≥96-98%, appearing as a light yellow crystalline solid at room temperature [1] [4]. Analytical characterisation reveals distinctive spectroscopic signatures: 1H NMR spectra display characteristic aromatic proton resonances between δ 9.0–9.5 ppm (H2, H4, H6 pyridine protons), along with ethyl group signals (quartet at ~δ 4.5 ppm, triplet at ~δ 1.4 ppm) [4]. Infrared spectroscopy confirms carbonyl stretching at approximately 1720 cm-1 and asymmetric nitro stretching near 1530 cm-1.
Table 1: Fundamental Physicochemical Properties of Ethyl 5-Nitro-Nicotinate
| Property | Specification |
|---|---|
| CAS Registry Number | 1462-89-1 |
| Molecular Formula | C8H8N2O4 |
| Molecular Weight | 196.16 g/mol |
| IUPAC Name | Ethyl 5-nitronicotinate |
| Appearance | Light yellow crystalline solid |
| Purity (Commercial) | ≥96-98% |
| Key Spectroscopic Features | 1H NMR: δ 9.0-9.5 (aromatic H); IR: 1720 cm-1 (C=O) |
The synthesis and investigation of substituted nicotinates emerged prominently during the mid-20th century, paralleling advancements in pyridine chemistry. While the specific discovery timeline of Ethyl 5-nitro-nicotinate remains less documented than its parent compound (nicotinic acid), its importance grew as researchers recognized nitro-substituted heterocycles as versatile intermediates. Traditional synthetic routes to substituted nicotinates relied heavily on classical methods like the Bohlmann–Rahtz pyridine synthesis (developed in the 1950s-60s) and its subsequent Bagley modification [2]. These approaches typically involved condensation reactions between enamines and activated carbonyl compounds. However, a significant limitation persisted: these methods inherently produced ortho-substituted nicotinate derivatives, making access to specific regioisomers like the 5-nitro derivative challenging.
The quest for regioselective synthesis strategies intensified in the 21st century. A biomimetic breakthrough emerged from studies inspired by vitamin B3 (nicotinic acid) biosynthesis. This natural pathway involves enzymatic transformation of tryptophan through N-formyl kynurenine, ultimately leading to nicotinic acid [2]. Researchers successfully translated this biological concept into laboratory synthesis, developing novel methodologies using 3-formyl(aza)indoles as precursors. These could undergo sequential Aldol-type addition, intramolecular cyclization, and C–N bond cleavage/re-aromatization to yield meta-substituted nicotinates, including derivatives like Ethyl 5-nitro-nicotinate, often with superior regiocontrol compared to classical Bohlmann–Rahtz approaches [2]. This biomimetic strategy represented a paradigm shift, enabling access to previously inaccessible substitution patterns critical for pharmaceutical development.
Ethyl 5-nitro-nicotinate serves as a cornerstone building block in heterocyclic chemistry due to the orthogonal reactivity of its nitro and ester functional groups. The strongly electron-withdrawing nitro group activates the pyridine ring towards nucleophilic aromatic substitution (SNAr) at positions C2, C4, and C6, while the ester group offers pathways for hydrolysis, amidation, or reduction. This dual functionality enables sequential derivatization, making it a versatile precursor to diverse nitrogen-containing heterocycles and bioactive molecules [1] [4].
Its significance extends to several key research domains:
Table 2: Key Research Applications Enabled by Ethyl 5-Nitro-Nicotinate
| Research Area | Application | Functional Group Utility |
|---|---|---|
| Coordination Chemistry | Synthesis of cytotoxic ruthenium nitrosyl complexes | N-coordination via pyridyl nitrogen |
| Vitamin B3 Analogues | Preparation of modified NAD+ precursors | Nitro reduction to amine for ribosylation |
| Drug Conjugation | Late-stage coupling with bioactive (hetero)arylamines | Conversion to halogen/boron for cross-coupling |
| Functional Heterocycles | Synthesis of fused pyridines, amino-nicotinates, and polycyclic systems | SNAr, ester transformation |
Recent advances highlight its role in synthesizing complex molecules like ethyl 6-formyl-5-nitronicotinate (CAS: 2589531-65-5), where the nitro group ortho to an aldehyde enables further annulation reactions [8]. Furthermore, its use in generating meta-aminoaryl nicotinates via the biomimetic remodeling of (aza)indoles exemplifies its contribution to expanding accessible chemical space for biomedical exploration [2]. The ongoing utility of Ethyl 5-nitro-nicotinate underscores its enduring value as a multifaceted synthon in developing pharmaceuticals, biomimetic catalysts, and novel materials.
CAS No.: 112514-54-2
CAS No.: 110075-07-5
CAS No.: 154933-56-9
CAS No.:
CAS No.: 91698-30-5
CAS No.: